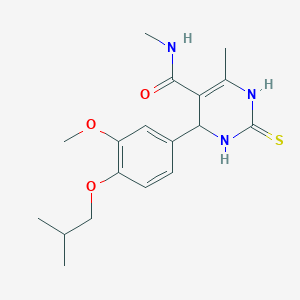
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPTH6, and it belongs to the class of thioxo-pyrimidine carboxamide derivatives.
作用機序
The mechanism of action of CPTH6 involves the inhibition of histone acetyltransferases (HATs). HATs are enzymes that catalyze the acetylation of histone proteins, which play a crucial role in gene expression. By inhibiting HATs, CPTH6 can regulate gene expression and prevent the growth of cancer cells. Additionally, CPTH6 can reduce inflammation by inhibiting the acetylation of NF-κB, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
CPTH6 has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, CPTH6 has been found to have antioxidant properties, which can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using CPTH6 in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CPTH6 has been found to be stable under various conditions, which makes it a reliable compound for use in experiments. However, one limitation of using CPTH6 is its cost, as it is a relatively expensive compound.
将来の方向性
There are several future directions for the study of CPTH6. One potential direction is the development of CPTH6 analogs with improved properties, such as increased potency or reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of CPTH6 and its potential applications in treating various diseases. Finally, the use of CPTH6 in combination with other compounds is an area of future research, as it may lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of CPTH6 involves the reaction of 4-(4-isobutoxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with Lawesson's reagent. The reaction takes place in the presence of triethylamine and dichloromethane solvent. The resulting product is then purified using column chromatography to obtain CPTH6 in high purity.
科学的研究の応用
CPTH6 has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. CPTH6 has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, CPTH6 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
特性
製品名 |
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide |
|---|---|
分子式 |
C18H25N3O3S |
分子量 |
363.5 g/mol |
IUPAC名 |
4-[3-methoxy-4-(2-methylpropoxy)phenyl]-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H25N3O3S/c1-10(2)9-24-13-7-6-12(8-14(13)23-5)16-15(17(22)19-4)11(3)20-18(25)21-16/h6-8,10,16H,9H2,1-5H3,(H,19,22)(H2,20,21,25) |
InChIキー |
QSASNKJPEAKUAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)NC |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297562.png)
![2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297563.png)
![2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)
![4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide](/img/structure/B297565.png)

![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B297567.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297571.png)
![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)